Enhanced Lipophilicity (XLogP3) as a Predictor of Improved Membrane Permeability and Target Engagement
The target compound demonstrates a superior calculated partition coefficient (XLogP3 = 3.8) compared to close analogs, indicating significantly higher lipophilicity. This property is a key determinant for passive membrane permeability and binding to hydrophobic pockets in biological targets. For example, the 3-methyl analog exhibits a lower XLogP3 of 3.5 [1]. This quantified increase suggests the 4-bromo-3-chloro derivative may offer advantageous pharmacokinetic properties in early-stage drug discovery, pending in vitro confirmation [2].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 3-(4-Bromo-3-methylphenyl)-3-chloroprop-2-enenitrile: 3.5 |
| Quantified Difference | +0.3 log units (higher lipophilicity for target) |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
The quantifiably higher XLogP3 suggests a different absorption and distribution profile, making this compound a preferred choice when optimizing for lipophilic target engagement.
- [1] PubChem. (2024). Compound Summary for CID 104297771: 3-(4-Bromo-3-methylphenyl)-3-chloroprop-2-enenitrile. National Library of Medicine. View Source
- [2] PubChem. (2024). Computed Properties for CID 122163895: 3-(4-Bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile. National Library of Medicine. View Source
